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Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative

regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-

76, leading to the dampening of downstream signaling pathways and subsequent inhibition of

T-cell activation and cytokine production. Consequently, targeting HPK1 has emerged as a

promising strategy in immuno-oncology to enhance anti-tumor immunity.

PROTAC HPK1 Degrader-1 is a potent and specific proteolysis-targeting chimera (PROTAC)

designed to induce the degradation of HPK1. This molecule functions by simultaneously

binding to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

proteasomal degradation of HPK1. By eliminating HPK1, this degrader is expected to enhance

T-cell activation, as evidenced by increased cytokine production, such as Interleukin-2 (IL-2).

The Jurkat cell line, an immortalized human T-lymphocyte cell line, serves as a valuable in vitro

model for studying TCR signaling and the efficacy of immunomodulatory compounds like

PROTAC HPK1 Degrader-1.

These application notes provide detailed protocols for utilizing PROTAC HPK1 Degrader-1 to

stimulate Jurkat cells, and for assessing the downstream effects on HPK1 degradation and T-

cell activation.
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Data Presentation
The following tables summarize the key quantitative data for PROTAC HPK1 Degrader-1 and

provide representative data for the effects of HPK1 degradation on Jurkat cell signaling and

function.

Table 1: In Vitro Activity of PROTAC HPK1 Degrader-1

Parameter Value Cell Line Reference

DC₅₀ (HPK1

Degradation)
1.8 nM Jurkat

IC₅₀ (pSLP-76

Inhibition)
496.1 nM Jurkat

Table 2: Representative Data on HPK1 Degradation and IL-2 Production in Jurkat Cells

PROTAC HPK1 Degrader-1
Concentration

HPK1 Protein Level (% of
Control)

IL-2 Production (Fold
Increase over Stimulated
Control)

0 nM (Stimulated Control) 100% 1.0

1 nM ~50% ~1.5

10 nM ~15% ~3.0

100 nM <5% ~4.5

1000 nM <5% ~4.8

Note: The data in Table 2 are representative and compiled from studies on various HPK1

PROTACs in Jurkat cells. Actual results may vary based on experimental conditions.

Experimental Protocols
Jurkat Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing Jurkat, Clone E6-1 cells.
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Materials:

Jurkat, Clone E6-1 (ATCC® TIB-152™)

RPMI-1640 Medium (with L-glutamine)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

Phosphate-Buffered Saline (PBS), sterile

T-75 cell culture flasks

Centrifuge

Hemocytometer or automated cell counter

Humidified incubator (37°C, 5% CO₂)

Procedure:

Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated

FBS and 1% Penicillin-Streptomycin.

Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth

medium.

Centrifuge at 150 x g for 5 minutes. Discard the supernatant.

Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75

flask.

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

Split the culture every 2-3 days by adding fresh, pre-warmed complete growth medium.

Centrifugation is not required if the culture is diluted to the seeding density.
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Jurkat Cell Stimulation with PROTAC HPK1 Degrader-1
This protocol describes the treatment of Jurkat cells with PROTAC HPK1 Degrader-1 followed

by TCR stimulation.

Materials:

Jurkat cells in suspension culture

PROTAC HPK1 Degrader-1 (stock solution in DMSO)

Anti-CD3 antibody (clone OKT3)

Anti-CD28 antibody

96-well, 48-well, or 6-well tissue culture plates

Complete growth medium

Procedure:

Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a tissue culture plate.

Prepare serial dilutions of PROTAC HPK1 Degrader-1 in complete growth medium.

Ensure the final DMSO concentration is ≤ 0.1%.

Add the desired concentrations of the degrader to the cells. Include a vehicle control

(DMSO only).

Incubate for the desired pretreatment time (e.g., 2, 4, 8, or 24 hours) at 37°C, 5% CO₂.

For T-cell activation, stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g.,

1 µg/mL) antibodies. For plate-bound stimulation, pre-coat the wells with antibodies before

adding the cells.

Incubate for the desired stimulation period (e.g., 30 minutes for signaling pathway

analysis, 24-48 hours for cytokine analysis).

Harvest the cells and/or supernatant for downstream analysis.
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Western Blotting for HPK1 Degradation and SLP-76
Phosphorylation
This protocol is for assessing HPK1 protein levels and the phosphorylation of its direct

substrate, SLP-76.

Materials:

Treated and stimulated Jurkat cells

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-HPK1, anti-pSLP-76 (S376), anti-SLP-76, anti-GAPDH or anti-β-

actin

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Harvest cells by centrifugation at 500 x g for 5 minutes.
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Wash the cell pellet once with ice-cold PBS.

Lyse the cells with RIPA buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5

minutes.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-HPK1 or anti-pSLP-76)

overnight at 4°C, diluted in blocking buffer according to the manufacturer's

recommendation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Visualize the protein bands using an ECL substrate and an imaging system.

For loading controls, strip the membrane and re-probe with anti-GAPDH or anti-β-actin

antibodies.

IL-2 Production Assay (ELISA)
This protocol measures the secretion of IL-2 from stimulated Jurkat cells.

Materials:

Supernatants from treated and stimulated Jurkat cells

Human IL-2 ELISA kit (e.g., from R&D Systems or BD Biosciences)
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96-well ELISA plate

Plate reader

Procedure:

After treatment and stimulation (typically 24-48 hours), centrifuge the cell culture plate at

500 x g for 5 minutes.

Carefully collect the cell-free supernatants.

Perform the ELISA according to the manufacturer's instructions. A general workflow is as

follows: a. Add standards and samples to the antibody-coated wells. b. Incubate for the

specified time (e.g., 2 hours at room temperature). c. Wash the wells multiple times with

the provided wash buffer. d. Add the detection antibody and incubate (e.g., 1-2 hours at

room temperature). e. Wash the wells. f. Add the enzyme conjugate (e.g., Streptavidin-

HRP) and incubate (e.g., 20-30 minutes). g. Wash the wells. h. Add the substrate solution

and incubate in the dark until color develops (e.g., 20-30 minutes). i. Add the stop solution.

Read the absorbance at 450 nm using a microplate reader.

Calculate the concentration of IL-2 in the samples based on the standard curve.

Cell Viability Assay (MTT)
This protocol assesses the potential cytotoxicity of PROTAC HPK1 Degrader-1.

Materials:

Jurkat cells

PROTAC HPK1 Degrader-1

96-well tissue culture plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Plate reader

Procedure:

Seed Jurkat cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of

100 µL.

Add various concentrations of PROTAC HPK1 Degrader-1 to the wells. Include a vehicle

control and a positive control for cell death (e.g., staurosporine).

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Incubate for an additional 2-4 hours at room temperature in the dark.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Caption: HPK1 signaling pathway in T-cell activation.
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PROTAC HPK1 Degrader-1 Mechanism of Action
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Caption: Mechanism of action of PROTAC HPK1 Degrader-1.
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Experimental Workflow for Jurkat Cell Stimulation
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Caption: Workflow for Jurkat cell stimulation and analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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